molecular formula C13H16ClN5 B1521281 5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride CAS No. 1170367-63-1

5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride

Cat. No. B1521281
CAS RN: 1170367-63-1
M. Wt: 277.75 g/mol
InChI Key: NCKXAGRKUKAZGR-UHFFFAOYSA-N
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Description

5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride, also known as PAP-pyrazole, is a small molecule compound with a wide range of applications in scientific research. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase (COX) and has been used in a variety of studies to investigate the roles of COX enzymes in various biochemical and physiological processes.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Performance : Pyrazole derivatives have been investigated for their efficacy as corrosion inhibitors for metals in acidic solutions. Studies have shown that certain pyrazole compounds can significantly inhibit corrosion in metals like mild steel in HCl solution, demonstrating high inhibition efficiency and suggesting their potential utility in industrial applications where corrosion resistance is critical (Yadav et al., 2016).

Material Science and Electronics

  • Electronic Properties and Spectral Enhancement : The electronic and spectral properties of pyrazolecarbonitrile derivatives have been explored, particularly their interaction with fullerene molecules. Such studies provide insights into the electronic structure and potential applications of these compounds in material science and electronics. For instance, modifications upon adsorption with fullerene, enhancing Raman activity, indicate their relevance in developing new materials with desirable electronic and optical properties (Biointerface Research in Applied Chemistry, 2022).

Green Chemistry

  • Green Synthesis Applications : Research has focused on using environmentally friendly catalysts for synthesizing pyrazole derivatives, showcasing the compound's role in advancing green chemistry practices. For example, sodium ascorbate has been utilized as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, emphasizing the shift towards using less hazardous substances and conditions in chemical synthesis processes (Kiyani & Bamdad, 2018).

Antibacterial and Antimicrobial Applications

  • Antibacterial and Antimicrobial Activity : Some pyrazole derivatives have been synthesized with the aim of evaluating their antibacterial and antimicrobial activities. These studies are crucial for discovering new compounds that could serve as the basis for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Rahmouni et al., 2014).

properties

IUPAC Name

5-amino-3-(3-aminopropyl)-1-phenylpyrazole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.ClH/c14-8-4-7-12-11(9-15)13(16)18(17-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-8,14,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKXAGRKUKAZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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